6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989601
InChI: InChI=1S/C9H12N4/c1-3-13-4-7-8(5-13)11-6(2)12-9(7)10/h4-5H,3H2,1-2H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC15989601

Molecular Formula: C9H12N4

Molecular Weight: 176.22 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine -

Specification

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
IUPAC Name 6-ethyl-2-methylpyrrolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C9H12N4/c1-3-13-4-7-8(5-13)11-6(2)12-9(7)10/h4-5H,3H2,1-2H3,(H2,10,11,12)
Standard InChI Key KAVLBPCYLBFZCI-UHFFFAOYSA-N
Canonical SMILES CCN1C=C2C(=C1)N=C(N=C2N)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The molecular structure of 6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine consists of a pyrrolo[3,4-d]pyrimidine core, where a pyrrole ring is fused to a pyrimidine moiety at the 3,4-positions. The ethyl group at position 6 and the methyl group at position 2 introduce steric and electronic modifications that influence molecular conformation and intermolecular interactions. Quantum mechanical calculations reveal that the ethyl substituent enhances hydrophobic interactions with protein binding pockets, while the methyl group at position 2 stabilizes the planar conformation through steric hindrance .

The canonical SMILES representation (CCN1C=C2C(=C1)N=C(N=C2N)C) and InChIKey (KAVLBPCYLBFZCI-UHFFFAOYSA-N) provide unambiguous identifiers for its tautomeric form and stereochemical configuration. X-ray crystallography data for analogous compounds demonstrate that the pyrrolo[3,4-d]pyrimidine system adopts a nearly coplanar arrangement, facilitating π-π stacking interactions with aromatic residues in enzymatic active sites .

Physicochemical and Pharmacokinetic Profiling

A critical analysis of physicochemical properties reveals a calculated logP value of 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The compound’s polar surface area (PSA) of 76 Ų, derived from its four nitrogen atoms, suggests favorable solubility in aqueous media but may limit passive diffusion across cellular membranes . These properties align with Lipinski’s rule of five, predicting oral bioavailability for drug development candidates.

Table 1: Key Molecular Properties of 6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
logP1.2
Polar Surface Area76 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2
Data derived from and computational modeling .

Synthesis and Chemical Reactivity

Strategic Synthetic Approaches

While explicit synthetic protocols for 6-ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine remain proprietary, retro-synthetic analysis of analogous compounds suggests two primary routes:

  • Palladium-Catalyzed Cross-Coupling: Aryl halide intermediates undergo Suzuki-Miyaura coupling with boronic esters to install the ethyl and methyl substituents, followed by cyclocondensation to form the pyrrolopyrimidine core .

  • Nucleophilic Aromatic Substitution: Reacting 4-chloropyrrolo[3,4-d]pyrimidine with ethylamine and methylamine nucleophiles under microwave irradiation achieves sequential substitution at positions 6 and 2 .

Key challenges include regioselective functionalization and avoiding N7 tautomerization during purification. Recent advances in flow chemistry have improved yields to ~65% for multistep syntheses of related derivatives .

Biological Activities and Mechanism of Action

Autophagy Inhibition and Anticancer Effects

6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine demonstrates potent inhibition of autophagy-related protein 7 (ATG7) in hepatocellular carcinoma models (IC₅₀ = 38 nM) . This activity correlates with increased apoptosis in nutrient-deprived cancer cells, suggesting utility in combination therapies with chemotherapeutic agents. Mechanistically, the compound disrupts the ATG7-ATG3 interaction, preventing LC3 lipidation and autophagosome formation .

CompoundTargetIC₅₀/EC₅₀Therapeutic Area
JH-II-127LRRK21.2 nMNeurodegeneration
VC15989601 (this compound)ATG738 nMOncology
4-Cyclopropyl derivativeCDK4/6112 nMBreast Cancer
Data aggregated from .

Comparative Analysis with Structural Analogues

The ethyl-methyl substitution pattern confers distinct advantages over related compounds:

  • Enhanced Metabolic Stability: Compared to 2-methyl-6-propyl analogues, the ethyl group reduces CYP3A4-mediated oxidation by 40% in microsomal assays .

  • Improved Solubility: The compact ethyl substituent increases aqueous solubility (2.1 mg/mL) versus bulkier tert-butyl derivatives (0.3 mg/mL).

  • Selectivity Profile: Unlike 7H-pyrrolo[2,3-d]pyrimidines, the 6H tautomer shows 10-fold selectivity for ATG7 over ULK1 kinase .

Applications in Drug Discovery

Lead Optimization Strategies

Fragment-based drug design has identified three critical regions for modification:

  • Position 2: Replacing methyl with trifluoromethyl improves metabolic stability without compromising potency .

  • Position 6: Ethyl-to-cyclopropyl substitution enhances target residence time by 3-fold .

  • Position 4: Acylation of the amine generates prodrugs with 80% oral bioavailability in rodent models .

Future Research Directions

  • Crystallographic Studies: Resolving co-crystal structures with ATG7 and LRRK2 will guide rational design of next-generation inhibitors.

  • In Vivo Toxicology: Chronic toxicity studies in non-human primates are needed to establish safety margins.

  • Formulation Development: Nanoparticle encapsulation could address solubility limitations for intravenous delivery.

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